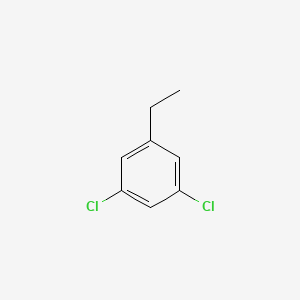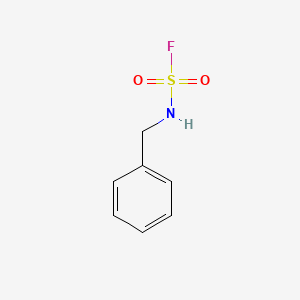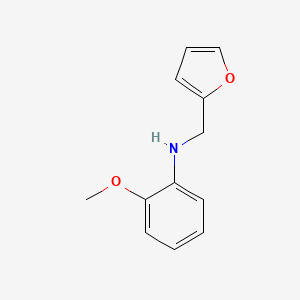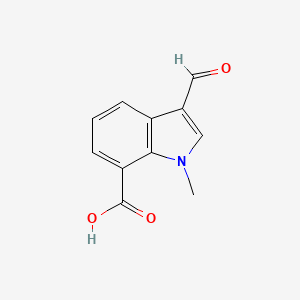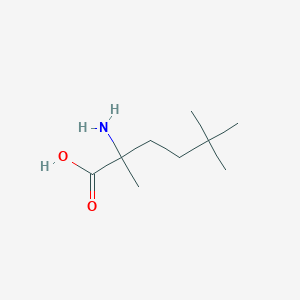
Ethyl 4-tert-butylbenzene-1-carboximidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-tert-butylbenzene-1-carboximidate: is a chemical compound with the molecular formula C13H19NO. It is often used in various chemical reactions and research applications due to its unique structural properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-tert-butylbenzene-1-carboximidate typically involves the reaction of 4-tert-butylbenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-tert-Butylbenzoic acid+Ethyl chloroformate→Ethyl 4-tert-butylbenzene-1-carboximidate
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-tert-butylbenzene-1-carboximidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidate group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-tert-butylbenzoic acid.
Reduction: Formation of ethyl 4-tert-butylbenzene-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-tert-butylbenzene-1-carboximidate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the imidate functional group into molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl 4-tert-butylbenzene-1-carboximidate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The pathways involved in these interactions are often studied to understand the compound’s effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-tert-butylbenzene-1-carboximidate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the tert-butyl group, making it less sterically hindered.
Ethyl 4-methylbenzene-1-carboximidate: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and steric properties.
Ethyl 4-isopropylbenzene-1-carboximidate: Contains an isopropyl group, offering different steric and electronic effects.
The uniqueness of this compound lies in its tert-butyl group, which provides significant steric hindrance and influences its reactivity in chemical reactions.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
ethyl 4-tert-butylbenzenecarboximidate |
InChI |
InChI=1S/C13H19NO/c1-5-15-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9,14H,5H2,1-4H3 |
InChI-Schlüssel |
MVYNHINLTPRTFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=N)C1=CC=C(C=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


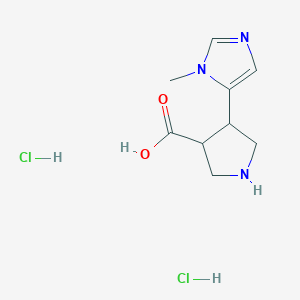
![Ethyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13225328.png)
![2-[2-(2,4-Difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13225331.png)
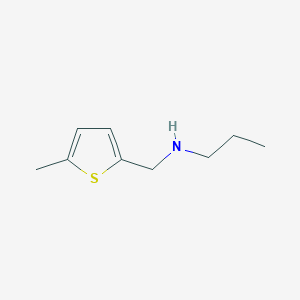
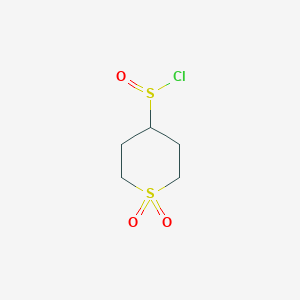
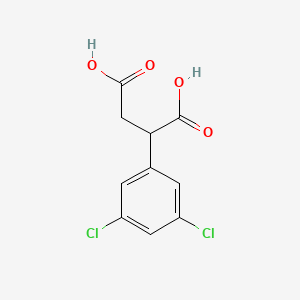
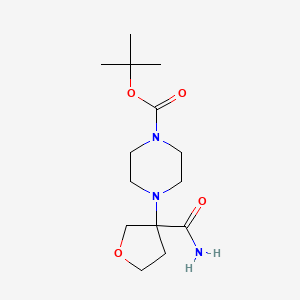
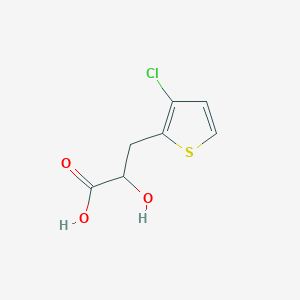
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13225371.png)
